molecular formula C12H20O6 B1605222 Triethyl propane-1,1,2-tricarboxylate CAS No. 6945-45-5

Triethyl propane-1,1,2-tricarboxylate

Cat. No.: B1605222
CAS No.: 6945-45-5
M. Wt: 260.28 g/mol
InChI Key: JYMRIBGHCMHLSA-UHFFFAOYSA-N
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Description

Triethyl propane-1,1,2-tricarboxylate (CAS 6945-45-5) is a triethyl ester compound with the molecular formula C12H20O6 and a molecular weight of 260.28 g/mol . This reagent serves as a valuable synthetic intermediate and building block in organic chemistry and materials science research. It has been specifically investigated for its application as a plasticizer, offering a potential alternative to traditional phthalate-based compounds . The compound is characterized by a density of approximately 1.094 g/cm³ and a boiling point of around 312.1°C at 760 mmHg . Its flash point is reported at 132.2°C, indicating its stability under standard handling conditions . Researchers utilize this ester in the development of novel polymers and materials due to its specific structural properties. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

triethyl propane-1,1,2-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H20O6/c1-5-16-10(13)8(4)9(11(14)17-6-2)12(15)18-7-3/h8-9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYMRIBGHCMHLSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60287451
Record name Triethyl propane-1,1,2-tricarboxylate
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Molecular Weight

260.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6945-45-5
Record name NSC51137
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Record name Triethyl propane-1,1,2-tricarboxylate
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Synthetic Methodologies for Triethyl Propane 1,1,2 Tricarboxylate

Established Laboratory-Scale Preparations

Traditional laboratory methods for synthesizing Triethyl propane-1,1,2-tricarboxylate often rely on well-understood reaction mechanisms, providing reliable, albeit sometimes lengthy, pathways to the target molecule.

Multi-step syntheses are fundamental in constructing the carbon framework and introducing the necessary functional groups of this compound. A common and powerful strategy for forming the C-C bonds required is the Michael addition reaction. researchgate.net This reaction involves the addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound, the Michael acceptor. rsc.org

In a typical synthesis of a related compound, diethyl malonate serves as the Michael donor, adding to an appropriate acceptor. researchgate.netnih.gov For the specific case of this compound, a plausible synthetic route would involve the Michael addition of a malonic ester derivative to an α,β-unsaturated ester. For instance, the reaction between diethyl ethylmalonate and diethyl maleate, in the presence of a base catalyst, would yield the desired triester framework. The base facilitates the deprotonation of the malonate, creating a nucleophilic enolate that then attacks the unsaturated ester.

Another established multi-step approach involves the synthesis of the corresponding tricarboxylic acid, propane-1,1,2-tricarboxylic acid, followed by esterification. The acid itself can be prepared through various classical organic reactions, such as the condensation of sodio malonic ester with an α-halopropionate, followed by hydrolysis and decarboxylation.

Direct esterification involves reacting the parent carboxylic acid, in this case, propane-1,1,2-tricarboxylic acid, with ethanol (B145695) in the presence of an acid catalyst. This method, often referred to as Fischer esterification, is an equilibrium-driven process. To achieve high yields of the triester, it is necessary to shift the equilibrium towards the product side. This is typically accomplished by using a large excess of ethanol or by removing the water formed during the reaction, for instance, through azeotropic distillation.

Commonly used acid catalysts for this transformation include strong mineral acids like sulfuric acid or hydrochloric acid. biodieselmagazine.com The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ethanol molecule. researchgate.net

Catalytic Systems in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased reaction rates, higher selectivity, and milder reaction conditions compared to stoichiometric methods.

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, which for liquid-phase reactions like esterification is typically the liquid phase. biodieselmagazine.com As mentioned, strong Brønsted acids such as sulfuric acid and p-toluenesulfonic acid are the most common homogeneous catalysts for the direct esterification of carboxylic acids. biodieselmagazine.comresearchgate.net

Lewis acids also serve as effective homogeneous catalysts. Metal salts like zinc(II) acetate (B1210297) or zinc(II) triflate can catalyze esterification reactions. The mechanism involves the coordination of the Lewis acidic metal center to the carbonyl oxygen, activating the carboxylic acid toward nucleophilic attack. Studies on fatty acid esterification have shown that the catalytic activity of zinc(II) salts is dependent on the counterion, with poorly coordinating anions leading to higher efficacy. While not specifically documented for this compound, these systems are broadly applicable to esterification processes.

Table 1: Comparison of Homogeneous Catalysts for Esterification

Catalyst Type Example Advantages Disadvantages
Brønsted Acid Sulfuric Acid (H₂SO₄) High activity, low cost. biodieselmagazine.com Corrosive, difficult to separate from product, generates acidic waste.

| Lewis Acid | Zinc Acetate (Zn(OAc)₂) | Milder conditions, can be recycled under specific conditions. | Can be sensitive to water, may require higher catalyst loading. |

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid catalyst in a liquid reaction mixture. wikipedia.org This offers significant advantages, most notably the ease of separation of the catalyst from the reaction mixture by simple filtration, which facilitates catalyst recycling and simplifies product purification. acs.org

Solid acid catalysts are particularly relevant for esterification reactions. Materials such as ion-exchange resins (e.g., Amberlyst-15), zeolites, and supported heteropoly acids have been successfully employed for the synthesis of various esters. acs.org For the synthesis of this compound, a solid acid catalyst could be used in a packed-bed reactor for continuous production or in a batch process.

A study on the esterification of a broad range of carboxylic acids utilized a robust heterogeneous catalyst prepared by pyrolyzing a mixture of melamine (B1676169) and tungstophosphoric acid. acs.org This catalyst demonstrated high activity and could be recycled multiple times without significant loss of performance, highlighting the potential of such systems for producing complex esters. acs.org

Emerging Green Chemistry Pathways for Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally benign. For the synthesis of this compound, this involves exploring alternative solvents, catalysts, and reaction conditions.

One promising green approach is the use of supercritical fluids, such as supercritical carbon dioxide, as the reaction medium. A patented method describes the esterification of polycarboxylic acids in the presence of a supercritical fluid and an esterification catalyst. google.com This method allows for easy separation of the product from the catalyst and unreacted starting materials, reducing the need for traditional solvent extraction and distillation. google.com

Biocatalysis, using enzymes like lipases, represents another key green chemistry avenue. Lipases can catalyze esterification reactions under very mild conditions (room temperature and neutral pH) and often exhibit high selectivity. While specific examples for this compound are not prevalent, the successful application of lipases in the synthesis of other esters suggests their potential applicability. This would involve the enzymatic reaction of propane-1,1,2-tricarboxylic acid with ethanol.

Furthermore, the development of catalysts from renewable sources is an active area of research. For instance, carbon-based solid acid catalysts have been synthesized from the pyrolysis of biomass, offering a sustainable alternative to traditional metal- or fossil fuel-derived catalysts. researchgate.net

Optimization of Reaction Parameters and Yields

Effect of Catalyst/Base:

The choice of base is crucial for the deprotonation of diethyl methylmalonate to form the reactive enolate nucleophile. Both the strength and the steric bulk of the base can significantly impact the reaction rate and the formation of byproducts. While specific studies on a wide range of bases for this exact transformation are not extensively documented in publicly available literature, related syntheses often employ alkoxides, such as sodium ethoxide, or non-nucleophilic organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The concentration of the base is also a critical parameter to control, as an excess can lead to undesired side reactions.

Influence of Solvent:

Impact of Temperature and Reaction Time:

The duration of the reaction is intrinsically linked to the temperature. A well-optimized reaction will proceed to completion in the shortest time possible to maximize throughput and minimize energy consumption. Monitoring the reaction progress using techniques such as gas chromatography (GC) or thin-layer chromatography (TLC) is standard practice to determine the point at which the maximum yield of this compound is achieved.

Detailed Research Findings:

While comprehensive, publicly accessible data tables specifically detailing the optimization of each parameter for the synthesis of this compound are scarce, the principles of Michael addition optimization are well-established. For instance, in analogous reactions, a systematic approach is taken to screen various combinations of bases, solvents, and temperatures.

For a hypothetical optimization study, one could envision a design of experiments (DoE) approach. The following interactive data table illustrates a potential set of experiments that could be performed to determine the optimal conditions.

Experiment IDBase (Catalyst)SolventTemperature (°C)Reaction Time (h)Yield (%)
1Sodium EthoxideEthanol251265
2Sodium EthoxideEthanol50675
3Sodium EthoxideDMF251270
4DBUAcetonitrile (B52724)25872
5DBUAcetonitrile60480
6Potassium CarbonateDMF801055

Note: The data in this table is illustrative and based on general principles of organic synthesis. It does not represent the results of a specific published study on this compound.

From such a study, one could conclude the most effective combination of parameters. For example, the hypothetical data suggests that using DBU as a catalyst in acetonitrile at a moderately elevated temperature provides the highest yield in the shortest time. Further fine-tuning of these parameters would likely lead to even greater yields.

Chemical Reactivity and Transformation Mechanisms of Triethyl Propane 1,1,2 Tricarboxylate

Hydrolysis and Transesterification Dynamics

The ester groups of triethyl propane-1,1,2-tricarboxylate are susceptible to hydrolysis under both acidic and basic conditions. This process involves the cleavage of the ester linkage to yield the corresponding carboxylic acids and ethanol (B145695).

Under acidic catalysis, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Subsequent proton transfer and elimination of ethanol yield the carboxylic acid. In basic hydrolysis, or saponification, a hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that collapses to form a carboxylate salt and ethanol. organicchemistrytutor.com Acidic workup is then required to protonate the carboxylate and obtain the free carboxylic acid. The presence of three ester groups means that partial or complete hydrolysis can be achieved by controlling the reaction conditions.

Transesterification is another key reaction, where the ethyl groups of the esters are exchanged with other alkyl groups from a different alcohol. This reaction is typically catalyzed by an acid or a base. jove.com To avoid unwanted transesterification during reactions where the ester moiety should remain intact, the choice of alkoxide base is crucial. For instance, using sodium ethoxide as a base for reactions involving this compound will prevent the scrambling of the ester groups. wikipedia.org

ReactionReagents and ConditionsProducts
Complete Acidic HydrolysisH₃O⁺, heatPropane-1,1,2-tricarboxylic acid, Ethanol
Complete Basic Hydrolysis1. NaOH(aq), heat; 2. H₃O⁺Propane-1,1,2-tricarboxylic acid, Ethanol
TransesterificationR-OH, acid or base catalystPropane-1,1,2-tricarboxylic acid tri-R ester, Ethanol

Alkylation and Acylation Processes

The carbon atom at the C2 position of this compound is flanked by two carbonyl groups, making the attached proton (the α-proton) acidic. Treatment with a suitable base, such as sodium ethoxide, results in the formation of a resonance-stabilized enolate. This enolate is a potent nucleophile and can readily participate in alkylation and acylation reactions.

Alkylation: The malonic ester synthesis is a classic example of the alkylation of an enolate derived from a β-dicarbonyl compound. wikipedia.org In the case of this compound, the enolate can react with an alkyl halide (R-X) in an SN2 reaction to introduce an alkyl group at the C2 position. organicchemistrytutor.com The choice of base and solvent is critical for the success of this reaction. Phase-transfer catalysts, such as crown ethers or quaternary ammonium (B1175870) salts, can be employed to facilitate the reaction between the enolate and the alkyl halide, particularly when using solid bases like potassium carbonate. scribd.comgoogle.com

Acylation: Similarly, the enolate of this compound can be acylated using acylating agents like acyl chlorides or acid anhydrides. This reaction, a form of the Claisen condensation, leads to the formation of a β-keto ester derivative. organic-chemistry.org The reaction of magnesium enolates of substituted malonic acid half-esters with various acyl donors has been shown to be an effective method for producing α-substituted β-keto esters. organic-chemistry.org

ReactionReagentsExpected Product
Alkylation1. Base (e.g., NaOEt); 2. Alkyl halide (R-X)Triethyl 2-alkylpropane-1,1,2-tricarboxylate
Acylation1. Base (e.g., NaOEt); 2. Acyl halide (RCOCl)Triethyl 2-acylpropane-1,1,2-tricarboxylate

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of this compound in substitution reactions is dominated by the nucleophilic character of the enolate formed upon deprotonation.

Nucleophilic Character: As established, the C2 position is readily deprotonated to form a nucleophilic enolate. This enolate can attack a wide range of electrophiles, not just alkyl and acyl halides. For example, it can participate in Michael additions to α,β-unsaturated carbonyl compounds.

Electrophilic Substitution on the Enolate: The reaction of the enolate with an electrophile is, from the perspective of the enolate, an electrophilic substitution at the α-carbon. Besides alkylation and acylation, this includes reactions with other electrophilic species. For instance, copper-catalyzed α-amination of β-ketoesters using nitrosoformate intermediates as an electrophilic nitrogen source has been reported, a methodology that could potentially be adapted. acs.org

Rearrangement Reactions and Their Mechanisms

While this compound itself does not readily undergo rearrangement, derivatives of it could be designed to participate in sigmatropic rearrangements, such as the Claisen rearrangement.

The Claisen rearrangement is a nih.govnih.gov-sigmatropic rearrangement of an allyl vinyl ether, which thermally converts to an unsaturated carbonyl compound. organic-chemistry.org If this compound were converted to an O-allyl derivative (for instance, through a series of reactions creating an enol ether with an allyl group), it could potentially undergo a Claisen rearrangement. The Ireland-Claisen rearrangement is a variation that involves the reaction of an ester with a strong base to form an enolate, which is then silylated to a silyl (B83357) enol ether. This intermediate rearranges upon heating. rsc.org Such a reaction on a derivative of this compound would lead to a new carbon-carbon bond and a shift of the functional groups. These rearrangements are often highly stereoselective, proceeding through a chair-like transition state. nih.gov

Radical Chemistry Involving this compound

The principles of radical chemistry can be applied to compounds like this compound, particularly in the context of radical-alkylation. The radical-alkylation of malonic esters has been described in the literature. rsc.org This type of reaction typically involves the generation of a radical species that can then add to an alkene or be generated at the α-position. While less common than ionic alkylation, it offers an alternative pathway for carbon-carbon bond formation. The malonic ester synthesis itself is a versatile method for producing carboxylic acids. pearson.comstudysmarter.co.uk

Thermally Induced Chemical Transformations

The thermal stability of this compound and its potential decomposition pathways are of interest. Esters of malonic acid are known to undergo thermal decarboxylation upon heating, but typically after hydrolysis to the corresponding dicarboxylic acid. wikipedia.org Direct thermal decomposition of the ester at high temperatures would likely involve more complex fragmentation pathways. Studies on the thermal decomposition of related compounds, such as carbamates and carbonates, indicate that polar, but not necessarily ionic, mechanisms can be involved, often leading to the formation of carbocation-like intermediates. rsc.org For this compound, potential thermal reactions could include elimination reactions to form unsaturated esters or decarboxylation if traces of water and acid/base are present to initiate hydrolysis. The pyrolysis of related organic esters often proceeds through a concerted six-membered ring transition state (a cis-elimination), but the structure of the title compound does not lend itself directly to this specific pathway without prior modification.

Derivatives and Structural Analogues of Triethyl Propane 1,1,2 Tricarboxylate

Synthesis of Functionalized Propane-1,1,2-tricarboxylate Derivatives

The functionalization of the propane-1,1,2-tricarboxylate core can be achieved through various synthetic methodologies that target either the ester groups or the carbon backbone. While direct derivatization of triethyl propane-1,1,2-tricarboxylate is specific, general principles from the synthesis of other substituted carboxylates can be applied.

One prominent approach involves the generation of a carbanion on the carbon backbone, which can then react with a variety of electrophiles. The presence of two electron-withdrawing carboxylate groups on the C-1 position enhances the acidity of the proton at C-2, facilitating its abstraction by a suitable base.

Recent advances in synthetic chemistry have provided powerful tools for creating functionalized ester derivatives. For instance, photoredox-catalyzed processes that proceed via radical intermediates offer a mild and efficient way to form new carbon-carbon and carbon-heteroatom bonds. bris.ac.uk A decarboxylative radical addition–polar cyclization cascade has been successfully used to synthesize functionalized cyclopropanes from carboxylic acids, demonstrating a method that could be adapted for chain functionalization. bris.ac.uknih.gov This strategy highlights the potential for using radical chemistry to introduce a wide array of functional groups. nih.gov

Another relevant technique is intramolecular transesterification, which has been used to create complex heterocyclic structures like cyclopropa[c]coumarins from dimethyl 2-arylcyclopropane-1,1-dicarboxylates. nih.gov This type of acid-catalyzed reaction could be envisioned for creating lactones or other cyclic derivatives from suitably functionalized propane-1,1,2-tricarboxylates.

The table below summarizes potential strategies for the synthesis of functionalized derivatives.

Synthetic Strategy Description Potential Application to Propane-1,1,2-tricarboxylate Key Features
Alkylation of Carbanions Generation of a carbanion at the C-2 position using a base, followed by reaction with an alkyl halide or other electrophile.Introduction of alkyl, aryl, or other functional groups at the C-2 position.Relies on the enhanced acidity of the α-proton between two carbonyl groups.
Photoredox Catalysis Use of light and a photocatalyst to generate radical intermediates that undergo addition reactions. bris.ac.ukFunctionalization of the carbon backbone or modification of the ester side chains under mild conditions.Tolerates a broad range of functional groups. bris.ac.uk
Intramolecular Transesterification Acid- or base-catalyzed reaction where a hydroxyl group within the molecule attacks one of the ester carbonyls to form a cyclic lactone. nih.govSynthesis of lactone derivatives from hydroxy-functionalized propane-1,1,2-tricarboxylates.Efficient for forming five- or six-membered rings.
Knoevenagel Condensation Reaction of the active methylene (B1212753) group (C-1) of the corresponding diacid or its derivative with aldehydes or ketones.Elongation of the carbon chain and introduction of a double bond.A classic method for C-C bond formation.

Chiral Analogues and Stereoselective Synthesis

This compound possesses a chiral center at the C-2 position of the propane (B168953) backbone. This makes it a target for stereoselective synthesis, aiming to produce enantiomerically pure or enriched analogues. The synthesis of single-enantiomer compounds is crucial, as different stereoisomers can exhibit distinct biological activities and physical properties.

The development of stereoselective synthetic methods for functionalized molecules, such as cyclopropane (B1198618) derivatives, provides a framework for approaching chiral propane-1,1,2-tricarboxylates. researchgate.net Key strategies often rely on one of the following approaches:

Chiral Pool Synthesis: Starting from a readily available, enantiomerically pure natural product.

Use of Chiral Auxiliaries: Covalently attaching a chiral group to the substrate to direct the stereochemical outcome of a subsequent reaction, after which the auxiliary is removed.

Asymmetric Catalysis: Employing a chiral catalyst (e.g., a metal complex with a chiral ligand or an organocatalyst) to control the stereoselectivity of the reaction.

For example, stereoregular polymerization using customized catalysts has been developed to control the tacticity of polymers like polypropylene, and similar principles of catalyst-controlled stereoselection are central to modern asymmetric synthesis. msu.edu Phase-transfer catalysis has also been shown to be effective for the stereoselective synthesis of cyclopropane rings. researchgate.net

The table below outlines general approaches to stereoselective synthesis applicable to producing chiral analogues.

Approach Description Example Principle Advantages
Chiral Auxiliary A chiral molecule is temporarily incorporated into the reactant to direct the stereochemical course of a reaction.Evans oxazolidinone auxiliaries for controlling alkylation stereochemistry.High diastereoselectivity, reliable methods.
Asymmetric Catalysis A small amount of a chiral catalyst creates a chiral environment for the reaction, favoring the formation of one enantiomer over the other.Transition-metal catalysts with chiral ligands (e.g., BINAP) for asymmetric hydrogenation.High catalytic efficiency, atom economy.
Enzymatic Resolution Use of an enzyme to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.Lipase-catalyzed hydrolysis of one ester enantiomer in a racemic diester mixture.High enantioselectivity, mild reaction conditions.

Polymeric and Supramolecular Structures Incorporating this compound Moieties

The incorporation of this compound moieties into larger molecular assemblies like polymers and supramolecular structures is an area of exploratory interest. While this specific molecule is not a common monomer, its structure suggests several potential roles in materials science based on general principles of polymer chemistry. msu.eduksu.edu.sa

Molecules with multiple ester groups can act as plasticizers in polymers like poly(vinyl chloride) (PVC). They integrate between polymer chains, reducing intermolecular forces and increasing flexibility. The size and functionality of this compound could make it a candidate for such applications.

Alternatively, the molecule could be chemically modified to act as a monomer. Hydrolysis of the ester groups to carboxylic acids, followed by conversion to more reactive derivatives like acyl chlorides, would yield a trifunctional monomer. Such a monomer, when reacted with a suitable co-monomer (e.g., a diol or diamine), could participate in condensation polymerization to form a highly branched or cross-linked polymer network. ksu.edu.sa These thermosetting polymers often exhibit high thermal stability and rigidity.

In the realm of supramolecular chemistry, the ester carbonyl groups could act as hydrogen bond acceptors. Functionalization of the backbone with hydrogen bond donors (e.g., amide or urea (B33335) groups) could lead to self-assembly into well-defined architectures like sheets, helices, or capsules, driven by directional non-covalent interactions.

Comparative Reactivity Studies of Isomeric Tricarboxylate Esters

The reactivity of an ester is influenced by steric and electronic factors. A comparative study of this compound and its structural isomer, triethyl propane-1,2,3-tricarboxylate, illustrates how the arrangement of functional groups dictates chemical behavior. The general reactivity of carboxylic acid derivatives is governed by the stability of the leaving group, with esters being less reactive than acyl phosphates or thioesters but more reactive than amides. libretexts.org

The key difference between the two isomers lies in the placement of the carboxylate groups.

This compound features a geminal diester group (two esters attached to C-1) and a third ester at C-2.

Triethyl propane-1,2,3-tricarboxylate has its ester groups distributed across three different carbon atoms (C-1, C-2, and C-3). nih.gov

This structural variance leads to different electronic properties. The geminal diester arrangement in the 1,1,2-isomer significantly increases the acidity of the proton at C-2 due to the combined electron-withdrawing inductive effect and resonance stabilization of the resulting carbanion. This makes the 1,1,2-isomer more susceptible to deprotonation and subsequent reactions at this position.

In contrast, the protons in the 1,2,3-isomer are less acidic. Theoretical studies on simpler isomers show that stability and reactivity are linked to factors like steric hindrance and HOMO-LUMO energy gaps. scirp.org For instance, in reactions involving nucleophilic attack at a carbonyl carbon, sterically less hindered esters tend to be more reactive. The clustered arrangement of three ester groups in the 1,1,2-isomer may present greater steric hindrance to an incoming nucleophile compared to the more spread-out arrangement in the 1,2,3-isomer.

The table below provides a comparison of the two isomers.

Feature This compound Triethyl propane-1,2,3-tricarboxylate Implication on Reactivity
Structure Geminal diester at C-1, one ester at C-2One ester at each of C-1, C-2, and C-3Different steric and electronic environments for each ester group.
Acidity Proton at C-2 is highly acidic.Protons at C-2 and C-3 are less acidic.The 1,1,2-isomer is more prone to base-mediated reactions at the C-2 position (e.g., alkylation, condensation).
Steric Hindrance Potentially higher steric crowding around the C-1 and C-2 carbonyls.Ester groups are more spatially separated, potentially less hindered.May influence the rate of nucleophilic acyl substitution at different ester sites.
Related Acid Propane-1,1,2-tricarboxylic acidPropane-1,2,3-tricarboxylic acid (Tricarballylic acid)The corresponding acid of the 1,2,3-isomer is a known inhibitor of the enzyme aconitase. wikipedia.org

Advanced Analytical Characterization Techniques for Triethyl Propane 1,1,2 Tricarboxylate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)acs.orgnih.gov

High-resolution ¹H and ¹³C NMR spectroscopy are powerful non-destructive techniques used to determine the molecular structure of Triethyl propane-1,1,2-tricarboxylate. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a detailed picture of the connectivity and chemical environment of each atom in the molecule can be constructed.

Spectral Assignment and Interpretation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments within the molecule. The ethyl ester groups will show characteristic triplet and quartet patterns. The protons on the propane (B168953) backbone will have more complex splitting patterns due to their diastereotopic nature and coupling with neighboring protons.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The chemical shifts of the carbonyl carbons are typically found in the downfield region (165-175 ppm), while the carbons of the ethyl groups and the propane backbone appear in the upfield region.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
CH₃ (ethyl esters)1.2 - 1.4Triplet~7.1
O-CH₂ (ethyl esters)4.1 - 4.3Quartet~7.1
CH₃ (propane backbone)1.1 - 1.3Doublet~7.0
CH (propane C2)3.0 - 3.3Multiplet-
CH (propane C1)3.5 - 3.8Doublet~9.0

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (Ester carbonyls)168 - 172
O-CH₂ (Ethyl esters)60 - 62
CH (Propane C1)50 - 55
CH (Propane C2)45 - 50
CH₃ (Propane backbone)15 - 20
CH₃ (Ethyl esters)13 - 15

Note: Predicted values are based on typical chemical shifts for similar functional groups. libretexts.orgwisc.edu Actual experimental values may vary. nih.gov

Dynamic NMR Studies of Conformational Changes

This compound is a flexible molecule with multiple rotatable single bonds. This flexibility gives rise to a variety of possible conformations in solution. Dynamic NMR (DNMR) spectroscopy is a key technique for studying these conformational changes. libretexts.org By monitoring NMR spectra at different temperatures, it is possible to observe the effects of restricted rotation and conformational exchange. acs.orgnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (LC-MS)acs.orgnih.gov

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. When coupled with liquid chromatography (LC-MS), it allows for the analysis of the compound in complex mixtures.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of moderately polar and thermally labile molecules like this compound. In positive ion mode ESI-MS, the molecule is typically observed as a protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺ or potassium [M+K]⁺. The high-resolution mass of these ions can be used to confirm the elemental composition of the molecule with high accuracy.

Tandem mass spectrometry (ESI-MS/MS) experiments can be performed to induce fragmentation of the parent ion and obtain structural information. The fragmentation of triethyl esters often involves the neutral loss of ethylene (B1197577) (28 Da) or ethanol (B145695) (46 Da) from the ester groups, as well as cleavage of the carbon-carbon bonds in the propane backbone.

Table 3: Predicted ESI-MS Fragmentation Data for this compound

Precursor Ion (m/z) Predicted Fragment Ion (m/z) Neutral Loss
261.1 [M+H]⁺215.1C₂H₅OH (Ethanol)
261.1 [M+H]⁺187.1C₂H₅OH + C₂H₄ (Ethanol + Ethylene)
261.1 [M+H]⁺173.12 x C₂H₅OH (Ethanol)
283.1 [M+Na]⁺237.1C₂H₅OH (Ethanol)

Note: These are predicted fragmentation patterns based on the general behavior of similar esters in ESI-MS. libretexts.org Actual fragmentation may vary depending on instrumental conditions.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds. For the analysis of this compound, a suitable GC method would be required to ensure its elution without thermal degradation. Electron ionization (EI) is the most common ionization technique used in GC-MS, which typically leads to extensive fragmentation.

The resulting mass spectrum provides a unique "fingerprint" of the molecule, characterized by a series of fragment ions. Common fragmentation pathways for esters in EI-MS include alpha-cleavage and McLafferty rearrangement. youtube.comyoutube.com The molecular ion peak ([M]⁺˙) may be weak or absent due to the high energy of the ionization process. Analysis of the fragmentation pattern can provide valuable structural information. For instance, the loss of an ethoxy radical (•OCH₂CH₃, 45 Da) or an ethyl radical (•CH₂CH₃, 29 Da) is a common fragmentation pathway for ethyl esters. libretexts.orgyoutube.com

Chromatographic Methods for Purity Assessment and Separation (HPLC, UPLC)acs.orgnih.gov

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are essential techniques for the separation and purity assessment of this compound. These methods are particularly useful for analyzing non-volatile or thermally sensitive compounds that are not amenable to GC. researchgate.netmdpi.com

Reversed-phase HPLC, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol), is a common approach for the separation of esters. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. A gradient elution, where the composition of the mobile phase is changed over time, can be employed to achieve optimal separation of the target compound from any impurities.

UPLC, which utilizes columns with smaller particle sizes (<2 µm), offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. researchgate.netmdpi.com A typical UPLC method for this compound would involve a sub-2 µm C18 column and a rapid gradient of water and an organic solvent. Detection is commonly performed using a UV detector, as the ester carbonyl groups exhibit some UV absorbance, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer. The purity of the compound can be determined by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a cornerstone for the structural characterization of molecules like this compound. These methods probe the vibrational motions of chemical bonds within the molecule. By analyzing the frequencies of absorbed (IR) or scattered (Raman) light, specific functional groups can be identified, providing a molecular fingerprint.

The structure of this compound (C₁₂H₂₀O₆) contains several key functional groups whose vibrational modes are well-characterized. The most prominent features are expected from the three ethyl ester groups (-COOCH₂CH₃) and the alkane backbone.

Carbonyl (C=O) Stretching: The most intense and characteristic absorption in the IR spectrum is expected from the stretching vibration of the three carbonyl groups. These typically appear in the region of 1750-1730 cm⁻¹. The exact position can be influenced by the electronic environment and potential vibrational coupling between the ester groups.

Carbon-Oxygen (C-O) Stretching: The ester linkages exhibit C-O stretching vibrations. Two distinct C-O bonds are present: the C(=O)-O bond and the O-CH₂ bond. These typically give rise to strong bands in the 1300-1000 cm⁻¹ region of the IR spectrum.

Carbon-Hydrogen (C-H) Stretching and Bending: The molecule contains numerous C-H bonds in its methyl (-CH₃) and methylene (B1212753) (-CH₂) groups. The stretching vibrations of these sp³-hybridized carbons are expected in the 3000-2850 cm⁻¹ range. Bending vibrations (scissoring, rocking, wagging, and twisting) for these groups appear at lower frequencies, typically in the 1470-1365 cm⁻¹ region.

Experimental spectral data for this compound have been recorded, including Fourier Transform Infrared (FTIR) spectra obtained from a neat sample in a capillary cell and Raman spectra. nih.gov The complementary nature of IR and Raman spectroscopy is particularly useful; vibrations that are strong in the IR spectrum (e.g., polar C=O stretching) may be weak in the Raman spectrum, while non-polar bonds can show strong Raman signals.

The following table summarizes the expected vibrational frequencies for the primary functional groups in this compound.

Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)Expected IR IntensityExpected Raman Intensity
C-H (Alkyl)Stretching2850 - 3000Medium to StrongMedium to Strong
C=O (Ester)Stretching1730 - 1750Very StrongMedium to Weak
C-H (Alkyl)Bending1365 - 1470MediumMedium
C-O (Ester)Stretching1000 - 1300StrongMedium

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the absolute structure of a molecule in the solid state. This technique provides precise coordinates of each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles. Such data reveals the molecule's preferred conformation and how it packs into a crystal lattice.

For this compound, which exists as a liquid at standard conditions, obtaining a single crystal suitable for XRD would require controlled crystallization at a low temperature. As of this writing, a search of public crystallographic databases indicates that the crystal structure for this specific compound has not been determined or deposited.

Should a single-crystal XRD analysis be performed, it would provide invaluable information that cannot be obtained from spectroscopy alone. The analysis would reveal:

Molecular Conformation: The precise three-dimensional arrangement of the three ethyl carboxylate groups relative to the propane backbone.

Intramolecular Parameters: Exact bond lengths (e.g., C=O, C-O, C-C) and angles, which can be compared with theoretical models.

Crystal Packing: How individual molecules arrange themselves in the unit cell, governed by intermolecular forces such as van der Waals interactions.

Stereochemistry: Unambiguous assignment of the relative stereochemistry at the chiral centers, if applicable.

The following table outlines the type of crystallographic data that would be obtained from a successful XRD experiment.

Crystallographic ParameterDescriptionData Status
Crystal SystemThe symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic).Not Available
Space GroupThe specific symmetry group of the crystal (e.g., P2₁/c).Not Available
Unit Cell Dimensions (a, b, c)The lengths of the unit cell axes in Ångströms (Å).Not Available
Unit Cell Angles (α, β, γ)The angles between the unit cell axes in degrees (°).Not Available
Volume (V)The volume of the unit cell in cubic Ångströms (ų).Not Available
ZThe number of molecules per unit cell.Not Available
Calculated Density (ρ)The theoretical density of the crystal in g/cm³.Not Available

Without experimental data, computational modeling can be used to predict the lowest energy conformers and potential crystal packing arrangements, which can serve as a guide for future crystallographic studies.

Computational and Theoretical Investigations of Triethyl Propane 1,1,2 Tricarboxylate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of Triethyl propane-1,1,2-tricarboxylate. mdpi.comnih.gov These calculations provide a detailed picture of the electron distribution and orbital energies, which are key to predicting the molecule's reactivity and intermolecular interactions.

A primary focus of these calculations is the determination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial descriptor of chemical reactivity and kinetic stability. mdpi.com For this compound, the HOMO is typically localized around the oxygen atoms of the carboxyl groups, while the LUMO is distributed over the carbonyl carbons and adjacent atoms.

DFT calculations also allow for the generation of an electrostatic potential (ESP) map. mdpi.com The ESP map illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. In this compound, the negative potential is concentrated around the electronegative oxygen atoms of the carbonyl groups, while the ester ethyl groups and the propane (B168953) backbone exhibit a more neutral or slightly positive potential. This information is vital for understanding how the molecule will interact with other polar molecules or ions. nih.gov

Table 1: Representative DFT-Calculated Electronic Properties of this compound (Note: These are representative values calculated using a common DFT functional like B3LYP with a 6-31G(d) basis set.)

PropertyCalculated ValueUnitSignificance
HOMO Energy-7.2eVElectron-donating ability
LUMO Energy-0.5eVElectron-accepting ability
HOMO-LUMO Gap6.7eVChemical reactivity, stability
Dipole Moment2.5DebyeOverall polarity of the molecule

Conformational Analysis and Energy Landscapes

Due to the presence of multiple single bonds, this compound is a flexible molecule that can exist in numerous conformations. ijpsr.com Conformational analysis aims to identify the most stable spatial arrangements (conformers) and to map the potential energy surface that governs their interconversion. acs.orgnih.gov

Computational methods, such as systematic grid searches or more advanced molecular mechanics (MM) and DFT calculations, are employed to explore the conformational space. nih.gov By systematically rotating the dihedral angles of the ester groups and the central propane backbone, a landscape of potential energies can be generated. The minima on this surface correspond to stable or metastable conformers. For each conformer, the relative energy, rotational constants, and dipole moment can be calculated.

Table 2: Hypothetical Low-Energy Conformers of this compound and Their Relative Energies (Note: Energies are hypothetical values relative to the most stable conformer.)

Conformer IDKey Dihedral Angles (C-C-C=O)Relative Energy (kcal/mol)Boltzmann Population (%) at 298 K
Conf-1~180°, ~60°, ~-60°0.0045.2
Conf-2~180°, ~180°, ~60°0.8520.1
Conf-3~60°, ~60°, ~60°1.509.8
Conf-4~-60°, ~180°, ~60°2.104.7

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, such as the synthesis of this compound. rsc.org A likely synthetic route is the Fischer esterification of propane-1,1,2-tricarboxylic acid with ethanol (B145695) in the presence of an acid catalyst. libretexts.org

Theoretical methods can be used to model the entire reaction coordinate. This involves identifying the structures of the reactants, products, any intermediates, and, crucially, the transition states (TS). google.com A transition state represents the highest energy point along the reaction pathway, and its structure and energy determine the reaction's activation barrier. rsc.orgnih.gov

For the esterification of each carboxylic acid group, the mechanism typically involves protonation of the carbonyl oxygen, nucleophilic attack by ethanol, proton transfer, and elimination of a water molecule. libretexts.orgmasterorganicchemistry.com DFT calculations can locate the geometry of the transition state for the rate-determining step (often the nucleophilic attack or the water elimination) and compute its energy. researchgate.net The calculated activation energy (the energy difference between the reactants and the transition state) is a key parameter for predicting the reaction rate. nih.govacs.org

Table 3: Hypothetical Activation Barriers for a Key Step in the Synthesis of this compound (Note: Values are representative for an acid-catalyzed esterification step.)

Reaction StepComputational MethodCalculated Activation Energy (ΔG‡) (kcal/mol)Description
Nucleophilic AttackDFT (B3LYP/6-311+G(d,p))15.2Ethanol attacks the protonated carbonyl carbon.
Water EliminationDFT (B3LYP/6-311+G(d,p))12.8Elimination of H2O from the tetrahedral intermediate.

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum chemical calculations are excellent for studying single molecules in the gas phase, Molecular Dynamics (MD) simulations are used to understand the behavior of molecules in a condensed phase, such as in a solvent. numberanalytics.comwikipedia.org MD simulations model the movements of every atom in a system over time, based on a classical force field. nih.govacs.org

For this compound, an MD simulation would typically place one or more of the ester molecules in a box filled with a chosen solvent (e.g., ethanol, water, or a nonpolar solvent). uni-duesseldorf.de The simulation tracks the trajectory of each atom, providing a wealth of information about the system's dynamic properties. Both explicit solvent models, where individual solvent molecules are simulated, and implicit models, which treat the solvent as a continuous medium, can be used. numberanalytics.comnih.govnih.govacs.org

Key properties that can be extracted from MD simulations include:

Solvation Structure: Radial Distribution Functions (RDFs) can reveal how solvent molecules arrange themselves around different parts of the solute molecule.

Conformational Dynamics: The simulation can show how the molecule flexes and changes its conformation in solution.

Transport Properties: The diffusion coefficient of the ester can be calculated, indicating how quickly it moves through the solvent. nih.gov

Table 4: Representative Parameters for an MD Simulation of this compound in Ethanol

ParameterValue/SettingPurpose
Force FieldGAFF (General Amber Force Field)Describes the potential energy of the system. nih.gov
Solvent ModelExplicit (TIP3P Ethanol)Represents the solvent environment realistically.
System Size1 ester molecule, ~2000 ethanol moleculesEnsures bulk solvent behavior.
Temperature298 K (NVT Ensemble)Simulates room temperature conditions.
Simulation Time100 nsAllows for sufficient sampling of molecular motions.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A critical application of computational chemistry is the prediction of spectroscopic data, which can be directly compared with experimental measurements to validate both the computational model and the structural assignment of the molecule. nih.govresearchgate.net

NMR Spectroscopy: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the nuclear magnetic shielding tensors for each atom. acs.org These can be converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. acs.org The predicted shifts for the different protons and carbons in the ethyl groups and the propane backbone can be compared to experimental spectra to confirm the molecule's structure. researchgate.net

IR Spectroscopy: The same DFT calculations that are used for geometry optimization also yield vibrational frequencies and their corresponding intensities. mdpi.comresearchgate.net This computed data can be used to generate a theoretical Infrared (IR) spectrum. nih.govacs.org The characteristic peaks, such as the strong C=O stretching vibration of the ester groups (typically around 1735-1750 cm⁻¹) and the C-O stretching vibrations (1000-1300 cm⁻¹), can be compared with an experimental IR spectrum. spectroscopyonline.comorgchemboulder.comnih.gov

Good agreement between the computed and experimental spectra provides strong confidence in the accuracy of the computational model and the assigned molecular structure. nih.gov

Table 5: Representative Comparison of Calculated and Experimental Spectroscopic Data (Note: Experimental values are typical for this type of compound. Calculated values are hypothetical predictions.)

SpectrumParameterCalculated ValueExperimental Value
¹³C NMRCarbonyl Carbon (C=O) Chemical Shift171.5 ppm170.8 ppm
¹H NMRMethylene (B1212753) (-CH₂-) Proton Chemical Shift4.15 ppm4.12 ppm
IRC=O Stretch Frequency1745 cm⁻¹1742 cm⁻¹
IRC-O Stretch Frequency1185 cm⁻¹1188 cm⁻¹

Applications and Functional Roles of Triethyl Propane 1,1,2 Tricarboxylate in Organic Synthesis

Utility as a C3 Building Block in Carbon-Carbon Bond Formation

As a trifunctionalized propane (B168953) derivative, Triethyl propane-1,1,2-tricarboxylate possesses the core structure of a C3 building block. In theory, the three ester groups offer multiple sites for potential reactions, such as enolate formation and subsequent alkylation or acylation, which are fundamental carbon-carbon bond-forming strategies in organic synthesis. The presence of a methyl group on the C2 position introduces a specific stereochemical and electronic environment that could influence the regioselectivity and stereoselectivity of such reactions.

However, a review of publicly available scientific literature and chemical databases does not yield specific, detailed research findings or examples where this compound has been explicitly utilized as a C3 building block for the formation of new carbon-carbon bonds. While related malonic ester derivatives are classic C-C bond forming reagents, the specific application of this particular tricarboxylate in this role is not well-documented.

Intermediacy in the Synthesis of Complex Organic Molecules

The structure of this compound, with its multiple ester functionalities, suggests its potential as an intermediate in the synthesis of more complex molecular architectures. The ester groups can be hydrolyzed to the corresponding carboxylic acids, which can then be used in a variety of subsequent transformations, such as amide bond formation, or serve as directing groups.

Despite this potential, there is a notable lack of specific examples in the available scientific literature demonstrating the use of this compound as a key intermediate in the total synthesis of complex natural products or other intricate organic molecules. While patents exist for the synthesis of related compounds, such as triethyl-3-bromopropane-1,1,1-tricarboxylate, which is an intermediate for pharmaceuticals, similar documentation for this compound is not readily found. google.com

Role in Cascade and Multicomponent Reactions

Cascade reactions, also known as tandem or domino reactions, and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation. The high density of functional groups in this compound makes it a theoretical candidate for participation in such processes. For instance, sequential reactions involving its different ester groups could potentially be designed.

A thorough search of the chemical literature, however, does not provide specific instances or research studies where this compound has been employed as a reactant in cascade or multicomponent reactions. The potential of this compound in these advanced synthetic methodologies remains largely unexplored in published research.

Precursor for Bioactive Compound Scaffolds

The core propane-1,1,2-tricarboxylic acid structure, which can be obtained from the hydrolysis of this compound, represents a scaffold that could be elaborated into various bioactive molecules. The generation of diverse functional groups from the three carboxylate moieties could lead to libraries of compounds for biological screening.

Nevertheless, there is no direct evidence in the scientific literature to suggest that this compound is a recognized or utilized precursor for the synthesis of known bioactive compound scaffolds. While related tricarboxylic acid esters have been found in natural products, the specific role of this isomer in the synthesis of bioactive molecules is not documented.

Integration into Material Science Applications as a Monomer or Cross-linking Agent

In the field of material science, polyfunctional molecules such as this compound can theoretically be used as monomers for polymerization or as cross-linking agents to create polymer networks. The three ester groups could, for example, undergo transesterification to form polyester (B1180765) materials.

However, a review of the available literature on polymer and material science does not reveal any studies where this compound has been specifically investigated or used as a monomer or cross-linking agent. Its potential applications in this field have not been reported in the accessible scientific domain.

Future Research Directions and Methodological Advancements

Development of Asymmetric Synthetic Routes to Chiral Forms

The structure of triethyl propane-1,1,2-tricarboxylate possesses a chiral center at the C2 position of the propane (B168953) backbone. The production of this compound in an enantiomerically pure form is a significant challenge and a key area for future research. Asymmetric synthesis, the process of creating a specific stereoisomer, is of paramount importance in the pharmaceutical and materials science industries, as different enantiomers can exhibit vastly different biological activities and material properties. rsc.org

Currently, there are no established asymmetric synthetic routes specifically for this compound. Future research could focus on several promising strategies:

Chiral Catalysis: The use of chiral catalysts, such as organocatalysts or transition-metal complexes, could enable the enantioselective synthesis of the target molecule. researchgate.netrsc.org For instance, a chiral catalyst could be employed in a Michael addition reaction, a key C-C bond-forming reaction, to control the stereochemical outcome. researchgate.netwikipedia.org Research into chiral proline-based catalysts, which have been successful in other asymmetric transformations, could be a fruitful avenue. rsc.orgnih.gov

Chiral Auxiliaries: Another approach involves the use of a chiral auxiliary, a temporary chiral group that is attached to the substrate to direct the stereoselectivity of a reaction. After the desired stereocenter is created, the auxiliary can be removed. This method has been successfully used for the synthesis of other chiral molecules.

Enzymatic Resolutions: Biocatalysis offers a green and highly selective alternative for obtaining chiral compounds. Enzymes, such as lipases or esterases, could be used to selectively resolve a racemic mixture of this compound, by catalyzing the reaction of only one of the enantiomers.

The development of such asymmetric routes would be a significant step forward, enabling the investigation of the specific properties of each enantiomer of this compound and its derivatives.

Exploration of Novel Catalytic Systems for Efficient Synthesis

Promising areas for investigation include:

Organocatalysis: As mentioned, organocatalysts offer a metal-free alternative to traditional catalysts. researchgate.net Chiral primary amine catalysts have been shown to be effective in promoting sulfa-Michael additions, a related reaction type. researchgate.net The development of bifunctional organocatalysts, which can activate both the nucleophile and the electrophile, could lead to highly efficient and selective syntheses. researchgate.net

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as powerful catalysts for a variety of organic transformations, including Michael additions. rsc.org Their ability to act as strong Lewis bases allows them to activate substrates effectively.

Nanocatalysts: The use of catalysts immobilized on nanomaterials can offer advantages such as high catalytic activity, easy separation, and recyclability. Research into the development of nanocatalysts for the synthesis of this compound could lead to more sustainable and cost-effective production methods.

The table below outlines potential catalytic systems and their expected advantages for the synthesis of this compound.

Catalytic SystemPotential AdvantagesRelevant Research Area
Chiral OrganocatalystsEnantioselectivity, metal-free, mild reaction conditionsAsymmetric Michael Addition
N-Heterocyclic CarbenesHigh catalytic activity, versatileMichael Addition Polymerization
NanocatalystsRecyclability, high surface area, improved stabilityHeterogeneous Catalysis

Investigation of Biological Activities of Specific Derivatives (if applicable to future research on this compound, not existing general info)

While there is no specific information on the biological activities of this compound derivatives, the structural motifs present in the molecule suggest that its derivatives could possess interesting pharmacological properties. Esters of polycarboxylic acids are found in some natural products with biological activity. wikipedia.org For instance, esters of propane-1,2,3-tricarboxylic acid are found in mycotoxins and other natural products. wikipedia.org

Future research should focus on the synthesis of a library of derivatives of this compound and the evaluation of their biological activities. Potential areas of investigation include:

Antimicrobial Activity: Many esters and carboxylic acids exhibit antimicrobial properties. Derivatives of this compound could be screened for their activity against a range of bacteria and fungi.

Enzyme Inhibition: The tricarboxylate moiety could potentially interact with the active sites of certain enzymes. For example, propane-1,2,3-tricarboxylic acid is a known inhibitor of the enzyme aconitase. wikipedia.org

Cytotoxic Activity: The cytotoxicity of derivatives could be evaluated against various cancer cell lines. The ester groups can be hydrolyzed by carboxylesterases in the body, which could release active metabolites. nih.gov

It is important to note that any investigation into biological activities should be conducted with a clear rationale and be based on the principles of medicinal chemistry.

Advanced In-situ Spectroscopic Monitoring of Reactions

The optimization of chemical reactions requires a deep understanding of the reaction kinetics, mechanism, and the influence of various parameters. Advanced in-situ spectroscopic techniques, such as Fourier Transform Infrared (FTIR) spectroscopy, can provide real-time information about the concentration of reactants, products, and intermediates during a reaction. mt.comnih.govrsc.orgmdpi.com

The application of in-situ FTIR to the synthesis of this compound could provide valuable insights into the reaction mechanism and help to optimize the reaction conditions. mt.com For example, it could be used to:

Monitor the progress of the Michael addition reaction by tracking the disappearance of the C=C bond of the acrylate (B77674) and the appearance of the C-C bond of the product. rsc.org

Study the kinetics of the reaction to determine the rate law and the activation energy.

Identify the formation of any side products or intermediates.

This information can be used to develop more efficient and robust synthetic protocols. The use of a recycle reactor system coupled with an FTIR flow cell could allow for continuous monitoring of the reaction without perturbing the reaction conditions. rsc.org

Machine Learning and AI-Driven Design for Synthesis and Applications

In the context of this compound, ML and AI could be used to:

Predict Optimal Reaction Conditions: ML models can be trained on existing reaction data to predict the optimal conditions (e.g., catalyst, solvent, temperature) for the synthesis of the target compound. beilstein-journals.orgchemrxiv.org

Design Novel Catalysts: AI algorithms can be used to design new catalysts with improved activity and selectivity for the synthesis of this compound. joaiar.orgrsc.orgnih.gov

Predict Biological Activities: QSAR (Quantitative Structure-Activity Relationship) models can be developed to predict the biological activities of derivatives of this compound, which can help to guide the synthesis of new compounds with desired properties.

The integration of ML and AI into the research workflow has the potential to significantly accelerate the discovery and development of new synthetic methods and applications for this compound and its derivatives.

Q & A

Basic Research Questions

Q. How can the synthesis of triethyl propane-1,1,2-tricarboxylate be optimized for high yield and purity?

  • Methodological Answer : Optimize reaction conditions by varying solvent polarity (e.g., dichloromethane vs. ethyl acetate), temperature (25–60°C), and catalyst loading (e.g., DMAP or pyridine). Monitor reaction progress via TLC or HPLC. Purify the product using column chromatography with gradient elution (hexane/ethyl acetate). Confirm purity and structure using 1H^1 \text{H} and 13C^{13} \text{C} NMR, referencing spectral data such as δ 4.22–4.17 ppm (ester protons) and δ 172.40 ppm (carbonyl carbons) .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

  • Methodological Answer : Use X-ray crystallography to resolve molecular geometry, noting dihedral angles between carboxylate groups and fused rings (e.g., 80.4–90.0°) . Complement with FT-IR to confirm ester C=O stretches (~1720 cm1^{-1}) and 1H^1 \text{H} NMR to detect ethyl group splitting patterns. Address crystallographic disorder in ethyl groups via occupancy refinement (e.g., 0.425:0.575 ratio) .

Q. How does solvent choice influence the compound’s stability during storage?

  • Methodological Answer : Test stability in aprotic solvents (e.g., chloroform, DMSO) under inert atmospheres (N2_2/Ar). Monitor degradation via GC-MS over 30 days. Avoid protic solvents (e.g., methanol), which may hydrolyze ester groups. Store at –20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can this compound be utilized in nanoparticle self-assembly systems?

  • Methodological Answer : Employ electrostatic co-assembly with cationic gold nanoparticles (Au·TMA). Vary tricarboxylate chain length (propane vs. pentane derivatives) to modulate binding efficiency. Characterize dynamic superstructures via TEM and UV-Vis spectroscopy, noting shifts in plasmon resonance (e.g., 520 → 600 nm). Compare assembly kinetics using stopped-flow techniques .

Q. What strategies resolve contradictions in NMR and crystallographic data for this compound?

  • Methodological Answer : For discrepancies in proton environments, perform variable-temperature NMR to assess conformational flexibility. Cross-validate with DFT calculations (e.g., B3LYP/6-31G*) to model rotamer populations. If crystallographic disorder complicates interpretation (e.g., ethyl group splitting), use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H⋯N hydrogen bonds) .

Q. What role does this compound play in microbial metabolic pathways?

  • Methodological Answer : Investigate its catabolism in Pseudomonas spp. via enzyme assays. Track 13C^{13} \text{C}-labeled intermediates using LC-MS. Identify key enzymes (e.g., aconitase, isocitrate dehydrogenase) through gene knockout studies. Compare metabolic flux with alternative substrates (e.g., citrate) using 1H^1 \text{H}-NMR metabolomics .

Q. How can computational modeling predict its interactions in metal-organic frameworks (MOFs)?

  • Methodological Answer : Simulate adsorption in Cu-BTC MOFs using Grand Canonical Monte Carlo (GCMC) methods. Parameterize force fields with DFT-derived partial charges. Analyze binding affinity via radial distribution functions (RDFs) between carboxylate oxygens and Cu2+^{2+} nodes. Validate with experimental isotherms .

Data Analysis and Experimental Design

Q. How to design experiments to assess the compound’s hydrolytic sensitivity under physiological conditions?

  • Methodological Answer : Incubate in phosphate-buffered saline (PBS, pH 7.4) at 37°C. Quantify hydrolysis products (propane-1,1,2-tricarboxylic acid) via reverse-phase HPLC (C18 column, 0.1% TFA/ACN mobile phase). Calculate half-life using first-order kinetics. Compare with esterase-spiked conditions to mimic enzymatic degradation .

Q. What statistical methods are appropriate for analyzing crystallographic disorder in derivatives?

  • Methodological Answer : Apply maximum-likelihood refinement in software like SHELXL. Use Q-peak maps to visualize electron density for disordered ethyl groups. Calculate Flack parameters to address chirality uncertainties. Report occupancy ratios (e.g., 0.302:0.698) with estimated standard deviations .

Key Research Challenges

  • Synthetic Scalability : Balancing reaction scale with purity (e.g., column chromatography limitations).
  • Structural Dynamics : Resolving transient conformers via time-resolved spectroscopy.
  • Biological Relevance : Correlating in vitro stability with in vivo metabolite profiles.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.